molecular formula C9H8N2O B12826288 2-(1H-Benzo[d]imidazol-2-yl)ethenol

2-(1H-Benzo[d]imidazol-2-yl)ethenol

Cat. No.: B12826288
M. Wt: 160.17 g/mol
InChI Key: OASBUCARBTZKNE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-2-yl)ethenol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring fused with an ethenol group, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethenol typically involves the condensation of o-phenylenediamine with an aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the benzimidazole ring. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)ethenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the ethenol group to an ethyl group.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

    Oxidation: Benzimidazole derivatives with oxidized functional groups.

    Reduction: Benzimidazole derivatives with reduced ethenol groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)ethenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)ethenol involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to specific enzymes or receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit protein kinases, topoisomerases, and other enzymes involved in cell proliferation and survival . The ethenol group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

2-(1H-Benzo[d]imidazol-2-yl)ethenol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its ethenol group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)ethenol

InChI

InChI=1S/C9H8N2O/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-6,12H,(H,10,11)/b6-5+

InChI Key

OASBUCARBTZKNE-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.